4-Fluoro-N-isopropylbenzamide
Overview
Description
4-Fluoro-N-isopropylbenzamide is an organic compound with the molecular formula C10H12FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the para position and an isopropyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-isopropylbenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride in dichloromethane to form 4-fluorobenzoyl chloride. This intermediate is then reacted with diisopropylamine in the presence of triethylamine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to form corresponding amines.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Products with different substituents replacing the fluorine atom.
Reduction: Formation of N-isopropyl-4-fluoroaniline.
Oxidation: Introduction of hydroxyl or carboxyl groups on the benzene ring.
Scientific Research Applications
4-Fluoro-N-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The isopropyl group provides steric hindrance, influencing the compound’s overall activity and stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 4-Fluorobenzamide
- N-isopropylbenzamide
- 4-Fluoro-N-methylbenzamide
Comparison: 4-Fluoro-N-isopropylbenzamide is unique due to the presence of both the fluorine atom and the isopropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs. The fluorine atom also contributes to the compound’s ability to form strong hydrogen bonds and dipole interactions, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-fluoro-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYKRRFVQXRMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349953 | |
Record name | 4-Fluoro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70001-45-5 | |
Record name | 4-Fluoro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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